molecular formula C13H25NO B1467225 4-methyl-N-[(oxan-4-yl)methyl]cyclohexan-1-amine CAS No. 1248086-02-3

4-methyl-N-[(oxan-4-yl)methyl]cyclohexan-1-amine

Cat. No.: B1467225
CAS No.: 1248086-02-3
M. Wt: 211.34 g/mol
InChI Key: MPBLYWPMQHLMRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methyl-N-[(oxan-4-yl)methyl]cyclohexan-1-amine is a chemical compound used primarily in scientific research and as a synthetic intermediate. It is characterized by a cyclohexane ring substituted with a methyl group and an oxan-4-ylmethyl group attached to an amine functional group.

Properties

IUPAC Name

4-methyl-N-(oxan-4-ylmethyl)cyclohexan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25NO/c1-11-2-4-13(5-3-11)14-10-12-6-8-15-9-7-12/h11-14H,2-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPBLYWPMQHLMRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)NCC2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-[(oxan-4-yl)methyl]cyclohexan-1-amine typically involves the reaction of cyclohexanone with methylamine and oxan-4-ylmethyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. Quality control measures are implemented to maintain the purity and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-[(oxan-4-yl)methyl]cyclohexan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include oxides, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-methyl-N-[(oxan-4-yl)methyl]cyclohexan-1-amine is utilized in various scientific research fields, including:

    Chemistry: As a synthetic intermediate in the preparation of complex organic molecules.

    Biology: In the study of biochemical pathways and enzyme interactions.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-methyl-N-[(oxan-4-yl)methyl]cyclohexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target molecules, thereby influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    4-methylcyclohexan-1-amine: Lacks the oxan-4-ylmethyl group, resulting in different chemical properties and reactivity.

    N-[(oxan-4-yl)methyl]cyclohexan-1-amine: Lacks the methyl group, affecting its steric and electronic characteristics.

Uniqueness

4-methyl-N-[(oxan-4-yl)methyl]cyclohexan-1-amine is unique due to the presence of both the methyl and oxan-4-ylmethyl groups, which confer distinct chemical and physical properties

Biological Activity

4-methyl-N-[(oxan-4-yl)methyl]cyclohexan-1-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be depicted as follows:

CxHyNzOw\text{C}_x\text{H}_y\text{N}_z\text{O}_w

Where x,y,z,wx,y,z,w represent the number of carbon, hydrogen, nitrogen, and oxygen atoms respectively. The specific arrangement of these atoms contributes to its biological activity.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of cyclohexanamine have shown effectiveness against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for related compounds ranged from 0.004 mg/mL to 0.03 mg/mL against sensitive strains like Enterobacter cloacae and Escherichia coli .

Anticancer Properties

Compounds structurally related to this compound have been evaluated for their anticancer activities. A study on chromanone derivatives revealed significant inhibition against multiple cancer cell lines, suggesting that similar structural motifs could impart anticancer effects .

CompoundCell Line TestedIC50 (µM)Activity
Compound AMDA-MB-231 (breast cancer)7.56 ± 2.23Significant
Compound BSK-N-MC (neuroblastoma)9.64 ± 2.7Significant
Compound CKB (nasopharyngeal carcinoma)25.04 ± 10.60Moderate

The mechanism by which this compound exerts its biological effects is likely multifaceted. It may involve the modulation of enzyme activity, interaction with cellular receptors, or alteration of signaling pathways associated with inflammation and cancer progression.

Case Studies

  • Antimicrobial Efficacy : A study evaluated various derivatives against Staphylococcus aureus, demonstrating that modifications in the amine group significantly enhanced antibacterial activity .
  • Anticancer Evaluation : Another investigation into cyclohexane derivatives showed promising results in inhibiting tumor growth in preclinical models, particularly in breast and lung cancer cell lines .

Toxicity and Safety Profile

While exploring the biological activity of this compound, it is crucial to assess its safety profile. Preliminary toxicity studies suggest that compounds in this class exhibit low toxicity at therapeutic doses; however, comprehensive toxicological evaluations are necessary to establish safety standards.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-methyl-N-[(oxan-4-yl)methyl]cyclohexan-1-amine
Reactant of Route 2
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4-methyl-N-[(oxan-4-yl)methyl]cyclohexan-1-amine

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